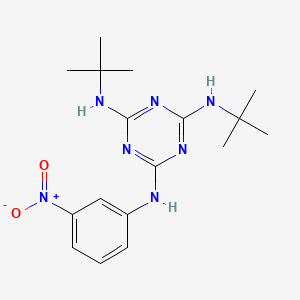
2-N,4-N-ditert-butyl-6-N-(3-nitrophenyl)-1,3,5-triazine-2,4,6-triamine
概要
説明
2-N,4-N-ditert-butyl-6-N-(3-nitrophenyl)-1,3,5-triazine-2,4,6-triamine is a complex organic compound belonging to the triazine family Triazines are heterocyclic compounds that contain three nitrogen atoms at positions 1, 3, and 5 of the six-membered ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-N,4-N-ditert-butyl-6-N-(3-nitrophenyl)-1,3,5-triazine-2,4,6-triamine typically involves the following steps:
Formation of the Triazine Ring: The triazine ring can be synthesized through a cyclization reaction involving cyanuric chloride and appropriate amines.
Introduction of tert-Butyl Groups: The tert-butyl groups can be introduced via alkylation reactions using tert-butyl chloride and a suitable base.
Attachment of the Nitrophenyl Group: The nitrophenyl group can be attached through a nucleophilic aromatic substitution reaction involving a nitrophenyl halide and the triazine intermediate.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale batch or continuous processes, optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity.
化学反応の分析
Types of Reactions
Oxidation: The nitrophenyl group can undergo oxidation reactions, potentially forming nitro derivatives.
Reduction: The nitrophenyl group can also be reduced to an amino group under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives of the compound.
Substitution: Various substituted triazine derivatives.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, such as anti-cancer or anti-inflammatory effects.
Industry: Used in the production of specialty chemicals, polymers, and materials with specific properties.
作用機序
The mechanism of action of 2-N,4-N-ditert-butyl-6-N-(3-nitrophenyl)-1,3,5-triazine-2,4,6-triamine would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the nitrophenyl group could facilitate interactions with specific proteins or nucleic acids, influencing cellular pathways.
類似化合物との比較
Similar Compounds
2,4,6-Tris(tert-butyl)-1,3,5-triazine: Lacks the nitrophenyl group, resulting in different chemical properties and applications.
2-N,4-N-Dimethyl-6-N-(3-nitrophenyl)-1,3,5-triazine-2,4,6-triamine:
Uniqueness
The unique combination of tert-butyl and nitrophenyl groups in 2-N,4-N-ditert-butyl-6-N-(3-nitrophenyl)-1,3,5-triazine-2,4,6-triamine imparts distinct chemical properties, such as increased steric hindrance and specific electronic effects, which can influence its reactivity and interactions in various applications.
特性
IUPAC Name |
2-N,4-N-ditert-butyl-6-N-(3-nitrophenyl)-1,3,5-triazine-2,4,6-triamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N7O2/c1-16(2,3)22-14-19-13(20-15(21-14)23-17(4,5)6)18-11-8-7-9-12(10-11)24(25)26/h7-10H,1-6H3,(H3,18,19,20,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYRQGZCLODFREK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC1=NC(=NC(=N1)NC2=CC(=CC=C2)[N+](=O)[O-])NC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(4-{[(3-methylphenyl)amino]sulfonyl}phenyl)-4-nitrobenzamide](/img/structure/B3559182.png)
![1-[(4-bromophenyl)sulfonyl]-3,5-dimethyl-4-(phenylthio)-1H-pyrazole](/img/structure/B3559189.png)
![4-METHOXY-N~1~-{3-[(4-METHOXYBENZOYL)AMINO]-2-NAPHTHYL}BENZAMIDE](/img/structure/B3559193.png)
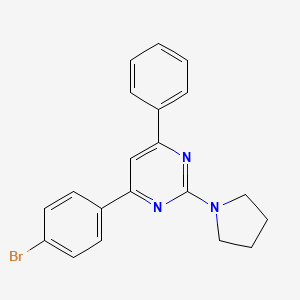
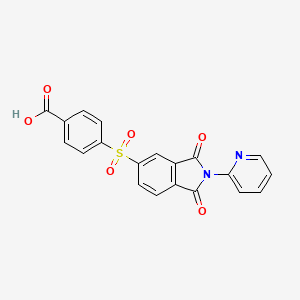

![(3-amino-4-anilinothieno[2,3-b]pyridin-2-yl)(4-bromophenyl)methanone](/img/structure/B3559223.png)
![4-[4-(5-ethyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B3559227.png)
![4-chloro-N-[1-[(cyclohexylamino)carbonyl]-2-(2-furyl)vinyl]benzamide](/img/structure/B3559231.png)
![5-[[4-(Diethylamino)phenyl]methylidene]-1,3-diethyl-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B3559237.png)
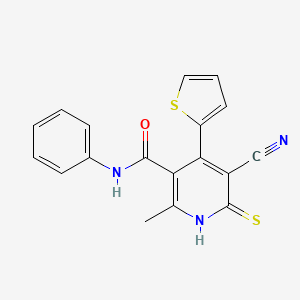
![4-benzyl-1-[(2-nitrophenyl)sulfonyl]piperidine](/img/structure/B3559247.png)
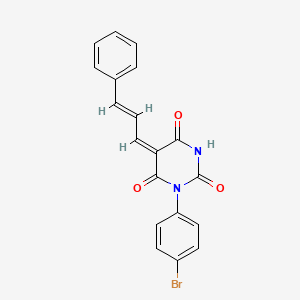
![(5Z)-5-[[4-(diethylamino)phenyl]methylidene]-1-(2-methylphenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B3559271.png)
